molecular formula C15H24N4O2S B2405286 [4-[2-(4-Methylpyrazol-1-yl)ethyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone CAS No. 2415510-43-7

[4-[2-(4-Methylpyrazol-1-yl)ethyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone

Cat. No. B2405286
M. Wt: 324.44
InChI Key: QQEKWCGYJRSPLW-UHFFFAOYSA-N
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Description

[4-[2-(4-Methylpyrazol-1-yl)ethyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone, also known as MPTM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPTM is a thiomorpholine derivative that has shown promising results in various scientific studies, making it a subject of interest for researchers worldwide.

Mechanism Of Action

The mechanism of action of [4-[2-(4-Methylpyrazol-1-yl)ethyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, leading to a decrease in the production of certain molecules that are involved in cancer growth and inflammation.

Biochemical And Physiological Effects

[4-[2-(4-Methylpyrazol-1-yl)ethyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone has been shown to have significant effects on various biochemical and physiological processes. It has been found to induce apoptosis, a process of programmed cell death, in cancer cells. [4-[2-(4-Methylpyrazol-1-yl)ethyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone has also been shown to inhibit the activity of certain enzymes involved in inflammation and pain, leading to a decrease in inflammation and pain.

Advantages And Limitations For Lab Experiments

One of the main advantages of [4-[2-(4-Methylpyrazol-1-yl)ethyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone is its significant anticancer activity, making it a potential candidate for cancer treatment. However, one of the limitations of [4-[2-(4-Methylpyrazol-1-yl)ethyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone is its low solubility in water, making it difficult to administer in vivo.

Future Directions

The potential therapeutic applications of [4-[2-(4-Methylpyrazol-1-yl)ethyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone are vast, and there are many future directions for research in this field. One direction is to study the pharmacokinetics and pharmacodynamics of [4-[2-(4-Methylpyrazol-1-yl)ethyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone in vivo to determine its efficacy and safety as a potential drug candidate. Another direction is to study the structure-activity relationship of [4-[2-(4-Methylpyrazol-1-yl)ethyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone to design more potent analogs with improved solubility and efficacy. Additionally, further research is needed to fully understand the mechanism of action of [4-[2-(4-Methylpyrazol-1-yl)ethyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone and its effects on various biochemical and physiological processes.

Synthesis Methods

The synthesis of [4-[2-(4-Methylpyrazol-1-yl)ethyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone involves a multi-step process that includes the reaction of 4-methylpyrazole with 2-bromoethylmorpholine, followed by the reaction of the resulting compound with thiomorpholine-4-carboxylic acid. The final product is obtained after purification using column chromatography.

Scientific Research Applications

[4-[2-(4-Methylpyrazol-1-yl)ethyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone has been studied extensively for its potential therapeutic applications in various scientific fields. It has been found to have significant anticancer activity, making it a potential candidate for cancer treatment. [4-[2-(4-Methylpyrazol-1-yl)ethyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone has also been studied for its anti-inflammatory and analgesic properties, making it a potential drug for the treatment of pain and inflammation.

properties

IUPAC Name

[4-[2-(4-methylpyrazol-1-yl)ethyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2S/c1-13-10-16-19(11-13)3-2-17-4-7-21-14(12-17)15(20)18-5-8-22-9-6-18/h10-11,14H,2-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEKWCGYJRSPLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CCN2CCOC(C2)C(=O)N3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-2-(thiomorpholine-4-carbonyl)morpholine

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